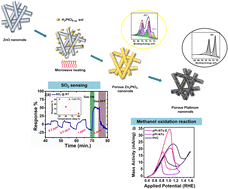Mesoporous zinc platinate and platinum nanotubes: insights into the formation mechanism and their catalytic activity†
Materials Advances Pub Date: 2022-08-03 DOI: 10.1039/D2MA00090C
Abstract
Mesoporous nanostructures with their unique morphology, high accessible surface area, and numerous active sites have a distinct microstructural advantage over ultrafine nanoparticles. To incorporate hierarchical porosity, sacrificial template-based approaches are beneficial as they have the advantage of efficient rendering of morphology and simultaneous removal of the template material. It is also crucial to study the behavior of the template material and its reactivity with the deposited material under the reaction conditions. Herein, we have proposed an ultrafast microwave technique to synthesize mesoporous nanotubes of a novel phase zinc platinate (Zn2PtO4) using ZnO as a sacrificial template. We have observed that under the ultrafast kinetics offered by the microwave, aided with reaction temperature, the core ZnO reacts with the adhering hydrolyzed Pt precursor complex to form a mesoporous zinc platinate shell. By designing control experiments, we have attributed the mechanism of formation to a modified sacrificial template-assisted hydrolysis (STAH) process. The controlled, simple reduction step of Zn2PtO4 nanotubes using NaBH4 results in the formation of mesoporous Pt nanotubes. The mesoporous nature of Zn2PtO4 nanotubes and enhanced surface area (54 m2 g−1) aids in highly sensitive (down to 300 ppb) and selective sulphur dioxide (SO2) detection at room temperature. The mesoporous Pt nanotubes show exceptional catalytic activity towards the methanol oxidation reaction (MOR) and oxygen reduction reaction (ORR) which is attributed to their unique morphology. This synthesis strategy offers a unique approach to designing mesoporous structures of other zinc-based mixed metal oxides and conveniently converting them to their active metal counterparts.


Recommended Literature
- [1] New type of complex alkali and alkaline earth metal borates with isolated (B12O24)12− anionic group†
- [2] Mechanistic study of electrochemical treatment of basic green 4 dye with aluminum electrodes through zeta potential, TOC, COD and color measurements, and characterization of residues
- [3] The effect of substituents on the surface modification of anatase nanoparticles with catecholate-type ligands: a combined DFT and experimental study†
- [4] THE PRESENTATION OF CHEMISTRY LOGICALLY DRIVEN OR APPLICATIONS-LED?
- [5] Editorial
- [6] Contents list
- [7] Electrochemical reduction of carbon dioxide to C2 products using a copper-sulfide, nanoparticle electrode synthesized by thermal decomposition of sulfur and copper-amine complex ink†
- [8] Novel self-assembling system based on resorcinarene and cationic surfactant†
- [9] Chronic exposure to acephate triggers ROS-mediated injuries at organismal and sub-organismal levels of Drosophila melanogaster
- [10] Front cover

Journal Name:Materials Advances
Research Products
-
CAS no.: 14919-36-9
-
CAS no.: 126840-22-0
-
CAS no.: 13370-08-6









